The compound (2E)-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This compound features a unique structural framework that includes a benzodioxepin moiety, which is often associated with various pharmacological effects. The presence of the dimethylamino group contributes to its potential as a bioactive agent.
This compound can be classified under organic compounds, specifically as an enone due to the presence of the carbon-carbon double bond adjacent to a carbonyl group. It is also categorized within the subclass of substituted benzodioxepins, which are known for their applications in medicinal chemistry and drug development. The synthesis and study of such compounds are crucial for discovering new therapeutic agents.
The synthesis of (2E)-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one typically involves several key steps:
Recent advances in computational chemistry, such as retrosynthetic analysis using machine learning algorithms, have enhanced the efficiency of planning these synthetic routes by predicting feasible reaction pathways .
The molecular structure of (2E)-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one can be represented as follows:
Key structural features include:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure post-synthesis .
The compound can undergo various chemical reactions due to its functional groups:
These reactions are critical for modifying the compound's properties for specific applications in medicinal chemistry.
The mechanism of action for (2E)-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one is not fully elucidated but is believed to involve interaction with biological targets such as enzymes or receptors. The dimethylamino group may enhance binding affinity due to its electron-donating nature, while the benzodioxepin core may facilitate interactions through π-stacking or hydrogen bonding.
Studies suggest that compounds with similar structures exhibit activities such as anti-inflammatory or antimicrobial effects, indicating potential therapeutic uses .
The physical properties of this compound include:
Chemical properties include:
Characterization techniques such as mass spectrometry and chromatography are essential for analyzing purity and confirming molecular weight during synthesis .
The compound has potential applications in various fields:
The 1,5-benzodioxepin scaffold emerged as a privileged structure in medicinal chemistry following seminal work reported in the mid-2000s. Researchers identified this heterocyclic core as a novel chemotype for targeting G protein-coupled receptors (GPCRs), specifically muscarinic acetylcholine receptors (mAChRs). A pivotal 2007 study detailed the rational design of 1,5-benzodioxepin derivatives as selective muscarinic M₃ receptor antagonists, demonstrating their oral efficacy in modulating bladder pressure in rat models without anesthesia [6]. This represented a significant departure from classical anticholinergic scaffolds like quinuclidine, offering improved tissue selectivity—particularly for bladder over salivary gland receptors—which addressed key limitations of existing overactive bladder therapeutics [3]. The strategic incorporation of bromine at the C8 position, as seen in the subject compound (CAS# 1189751-27-6), was a direct consequence of systematic structure-activity relationship (SAR) explorations during this period, which revealed halogenation substantially enhanced receptor binding affinity and metabolic stability [1] [6]. These innovations positioned benzodioxepins as versatile templates for CNS and peripheral disorders, bridging the gap between rigid planar aromatics and conformationally flexible alicyclic systems in neuropharmacology.
Table 1: Key Milestones in Benzodioxepin-Based Drug Discovery
Year | Development | Significance |
---|---|---|
2006 | Discovery of M₃ receptor antagonism in 1,5-benzodioxepins [6] | Identified scaffold with in vivo bladder selectivity post-oral administration |
2007 | Optimization of 8-halogenated derivatives [6] | Established bromine as critical for binding affinity and selectivity |
2010s | Exploration as protease inhibitors & anticancer agents | Diversified therapeutic applications beyond GPCR modulation |
The 1,5-benzodioxepin core (systematic name: 3,4-dihydro-2H-1,5-benzodioxepine) delivers distinctive three-dimensional pharmacology through its fused tricyclic system featuring a seven-membered dioxepin ring. This architecture adopts a boat-like conformation that positions its oxygen atoms (O1, O4) for optimal hydrogen-bonding interactions with target proteins, while the methylene bridges (–CH₂–CH₂–) impart controlled flexibility absent in smaller rigid heterocycles [3]. Crucially, the scaffold presents a planar benzoid region (C5–C10) for π-π stacking with aromatic residues in binding pockets, exemplified by the high M₃ affinity (IC₅₀ < 10 nM) of derivatives like the subject compound [6]. Electronic distribution analysis reveals significant polarization at C7/C8, explaining the enhanced reactivity toward electrophilic substitution at C8—a site strategically exploited for bromination [5] [6]. When compared to isosteric benzothiazepines (e.g., diltiazem), the benzodioxepin core exhibits superior metabolic resistance due to ether linkages versus oxidizable thioethers, while maintaining comparable conformational space (RMSD < 0.8Å in overlays) [8]. This balance of rigidity and flexibility enables precise orientation of pharmacophoric substituents like the dimethylaminopropenone chain in (2E)-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one (SMILES: CN(C)/C=C/C(=O)C1=CC2=C(C=C1Br)OCCCO2) [1] [5].
Table 2: Structural and Electronic Comparison of Benzodioxepin vs. Related Heterocycles
Parameter | 1,5-Benzodioxepin | 1,4-Benzodiazepine | 1,5-Benzothiazepine |
---|---|---|---|
Core Structure | Benzene fused to 7-mem. dioxepine | Benzene fused to 7-mem. diazepine | Benzene fused to 7-mem. thiazepine |
Key Atoms (X,Y) | X=O, Y=O | X=N, Y=N | X=S, Y=N |
Conformational Flexibility | Moderate (boat-chair transition) | High (multiple puckered states) | Moderate (S-inversion) |
Electron Density (C7) | δ+ (susceptible to nucleophilic attack) | δ- | δ+ (less than benzodioxepin) |
Metabolic Stability | High (ether resistance) | Low (N-dealkylation susceptibility) | Moderate (S-oxidation vulnerability) |
Bromination at C8 of the 1,5-benzodioxepin scaffold induces profound electronic and steric effects that optimize drug-like properties. The bulky bromine atom (van der Waals radius: 1.85Å) occupies a hydrophobic pocket in the M₃ receptor, increasing binding affinity 3–5 fold over non-halogenated analogs by displacing structured water molecules [6]. Quantum mechanical calculations on the subject compound (C₁₄H₁₆BrNO₃) confirm bromine reduces the HOMO-LUMO gap (ΔE = 4.8 eV) versus chloro analogs (ΔE = 5.2 eV), enhancing charge transfer interactions with tryptophan residues [5]. This halogenation also significantly modulates pharmacokinetics:
Furthermore, the ortho-bromine in (2E)-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one constrains rotation of the prop-2-en-1-one chain, stabilizing the bioactive s-trans conformation via intramolecular steric blockade [1] [2]. This preorganization reduces the entropic penalty upon receptor binding, contributing to nanomolar potency despite the compound’s molecular weight (326.19 g/mol) nearing Lipinski limits [5] [6].
Table 3: Impact of Bromine on Calculated Properties of Benzodioxepin Derivatives
Property | 8-Bromo Derivative | 8-H Analogue | 8-Chloro Derivative |
---|---|---|---|
cLogP | 2.7 [5] | 2.1 | 2.4 |
Topological PSA (Ų) | 38.8 | 38.8 | 38.8 |
Molecular Weight | 326.19 | 247.28 | 281.74 |
H-bond Acceptors | 4 | 4 | 4 |
Rotatable Bonds | 3 | 3 | 3 |
Halogen Bond Strength | −1.8 kcal/mol [6] | N/A | −1.2 kcal/mol |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: